benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate
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Overview
Description
MDL 74695 is a small molecule that functions as an HIV-1 protease inhibitor. This compound has been studied for its potential to inhibit the activity of the HIV-1 protease enzyme, which is crucial for the maturation and replication of the HIV virus .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDL 74695 involves multiple steps, including the formation of key intermediates and their subsequent coupling. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed in detail. general synthetic methods for HIV-1 protease inhibitors often involve the use of peptide coupling reactions, protection and deprotection steps, and purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for compounds like MDL 74695 typically involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods may include automated synthesis, continuous flow chemistry, and advanced purification techniques to ensure the compound meets pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
MDL 74695 can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at reactive sites within the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving MDL 74695 include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Scientific Research Applications
Chemistry: As a model compound for studying HIV-1 protease inhibition and developing new inhibitors.
Biology: Used in research to understand the role of HIV-1 protease in viral replication and maturation.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of HIV infection.
Industry: Utilized in the development of diagnostic tools and assays for detecting HIV-1 protease activity
Mechanism of Action
MDL 74695 exerts its effects by binding to the active site of the HIV-1 protease enzyme, thereby inhibiting its activity. This inhibition prevents the protease from cleaving the viral polyprotein precursors into functional proteins, which are essential for the maturation and replication of the virus. The molecular targets of MDL 74695 include the catalytic aspartate residues within the active site of the HIV-1 protease .
Comparison with Similar Compounds
MDL 74695 is unique among HIV-1 protease inhibitors due to its specific binding affinity and inhibitory potency. Similar compounds include:
Ritonavir: Another HIV-1 protease inhibitor with a different binding profile.
Indinavir: Known for its high potency but different pharmacokinetic properties.
Saquinavir: One of the first HIV-1 protease inhibitors developed, with a distinct chemical structure.
MDL 74695 stands out due to its unique chemical structure and specific interactions with the HIV-1 protease enzyme, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
167486-23-9 |
---|---|
Molecular Formula |
C41H53F2N5O8 |
Molecular Weight |
781.9 g/mol |
IUPAC Name |
benzyl N-[(2S)-1-[[(2S)-4,4-difluoro-5-[[(2R)-3-methyl-1-(pyridin-3-ylmethoxy)butan-2-yl]amino]-1-[4-(2-morpholin-4-ylethoxy)phenyl]-3,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate |
InChI |
InChI=1S/C41H53F2N5O8/c1-28(2)35(27-54-25-32-11-8-16-44-24-32)46-39(51)41(42,43)37(49)34(23-30-12-14-33(15-13-30)55-22-19-48-17-20-53-21-18-48)45-38(50)36(29(3)4)47-40(52)56-26-31-9-6-5-7-10-31/h5-16,24,28-29,34-36H,17-23,25-27H2,1-4H3,(H,45,50)(H,46,51)(H,47,52)/t34-,35-,36-/m0/s1 |
InChI Key |
JUZBHZAPSATRCS-KVBYWJEESA-N |
Isomeric SMILES |
CC(C)[C@H](COCC1=CN=CC=C1)NC(=O)C(C(=O)[C@H](CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)[C@H](C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F |
Canonical SMILES |
CC(C)C(COCC1=CN=CC=C1)NC(=O)C(C(=O)C(CC2=CC=C(C=C2)OCCN3CCOCC3)NC(=O)C(C(C)C)NC(=O)OCC4=CC=CC=C4)(F)F |
Origin of Product |
United States |
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